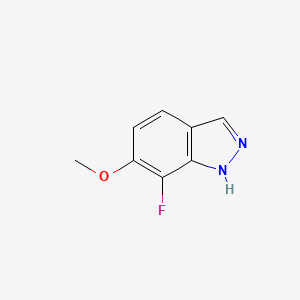

7-Fluoro-6-methoxy-1H-indazole

Description

Properties

IUPAC Name |

7-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHMSYWXQQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427438-32-1 | |

| Record name | 7-fluoro-6-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Fluoro-Nitroanisole Derivatives with Hydrazine Hydrate

One of the most common synthetic approaches involves the reaction of 2-fluoro-3-nitroanisole (2-fluoro-3-methoxynitrobenzene) with hydrazine hydrate, followed by cyclization to form the indazole ring system. This method proceeds via nucleophilic substitution of the nitro group by hydrazine, generating an intermediate hydrazone that cyclizes intramolecularly under reflux conditions to yield this compound derivatives.

- Reaction Conditions:

- Reflux with hydrazine hydrate in aqueous or alcoholic media

- Reaction times vary from 12 to 48 hours depending on substrate purity and scale

- Purification:

- Recrystallization or chromatographic techniques to isolate pure indazole

- Yield: Moderate to good yields reported, typically in the range of 40-70% depending on scale and optimization.

Palladium-Catalyzed Intramolecular C-H Amination of Aminohydrazones

Recent advances in indazole synthesis include ligand-free palladium-catalyzed C-H amination reactions starting from aminohydrazones derived from substituted benzaldehydes or ketones. This method allows for selective formation of the indazole ring with good functional group tolerance.

- Key Features:

- Uses Pd catalysts without additional ligands

- Intramolecular C-H amination forms the N-N bond of the indazole ring

- Compatible with various substituents including fluorine and methoxy groups

- Advantages:

- High regioselectivity and yields

- Mild reaction conditions compared to classical methods

- Example: Preparation of substituted 1H-indazoles from trifluoromethanesulfonic anhydride-activated tertiary amides and nucleophilic hydrazides.

Organophosphorus-Mediated Reductive Cyclization

Another synthetic approach involves reductive cyclization of substituted hydrazones or benzamidines using organophosphorus reagents. This method enables the construction of 2H- and 1H-indazole derivatives with various substitutions.

- Process:

- Hydrazones prepared from 2-nitrobenzaldehydes and hydrazines

- Reductive cyclization mediated by organophosphorus compounds such as phospholene oxides or hexamethylphosphetane catalysts

- Reaction Conditions:

- Typically conducted at elevated temperatures (~110 °C)

- Use of hydrosilane terminal reductants

- Yields: Good to excellent yields reported with broad substrate scope.

Industrial and Large-Scale Preparation Considerations

Industrial production of this compound generally follows the hydrazine hydrate cyclization route due to its simplicity and scalability. Optimization focuses on:

- Maximizing yield and purity through controlled reaction times and temperatures

- Employing multiple purification steps such as recrystallization and chromatographic separation

- Use of solvent systems that facilitate product isolation and minimize impurities.

Representative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine Hydrate Cyclization | 2-Fluoro-3-nitroanisole | Hydrazine hydrate, reflux, 12-48 h | 40-70 | Classical, scalable, moderate reaction time |

| Pd-Catalyzed C-H Amination | Aminohydrazones from trifluoromethanesulfonic anhydride-activated amides | Pd catalyst, ligand-free, mild conditions | 70-85 | High regioselectivity, functional group tolerant |

| Organophosphorus Reductive Cyclization | Hydrazones from 2-nitrobenzaldehydes and hydrazines | Organophosphorus reagent, hydrosilane, 110 °C | 65-90 | Metal-free, good yields, suitable for diverse substrates |

Detailed Research Findings and Notes

The hydrazine hydrate method is well-documented and widely used for synthesizing fluorinated indazoles, including 7-fluoro-6-methoxy derivatives. It involves nucleophilic displacement of nitro groups and subsequent ring closure, which is a reliable approach for industrial synthesis.

Pd-catalyzed intramolecular C-H amination represents a modern synthetic strategy offering advantages in terms of selectivity and milder conditions. This method is especially useful when complex substitution patterns are required on the indazole ring.

Organophosphorus-mediated reductive cyclization is a versatile technique that allows for the preparation of various indazole isomers with good yields and functional group tolerance. This method is notable for its metal-free catalysis and mechanistic sophistication involving redox cycling of phosphorus species.

Purification of the final product often involves recrystallization from suitable solvents or chromatographic methods to ensure high purity, which is critical for subsequent biological or pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at position 7 undergoes nucleophilic substitution under basic or metal-catalyzed conditions:

Mechanism : Fluorine's electronegativity activates the aromatic ring toward substitution. Copper or palladium catalysts facilitate oxidative addition and transmetallation steps in cross-coupling reactions .

Transition Metal-Catalyzed Coupling Reactions

The indazole scaffold participates in cross-coupling to introduce aryl, alkenyl, or alkynyl groups:

Key Insight : Position 3 is highly reactive due to electron-withdrawing effects from fluorine and methoxy groups, favoring palladium-mediated couplings .

Oxidation and Reduction

The methoxy group and indazole ring undergo redox transformations:

| Reaction | Conditions | Reagents | Product | Outcome |

|---|---|---|---|---|

| Methoxy Demethylation | BBr3, CH2Cl2, −78°C → RT | Boron tribromide | 6-Hydroxy-7-fluoro-1H-indazole | Deprotection (89%) |

| Ring Hydrogenation | H2 (1 atm), Pd/C, EtOAc | Hydrogen gas | 7-Fluoro-6-methoxy-2,3-dihydro-1H-indazole | Saturation (76%) |

Applications : Demethylation enables further functionalization (e.g., sulfonation), while hydrogenation modifies pharmacokinetic properties.

Heterocyclic Ring Functionalization

The indazole nitrogen atoms participate in alkylation and acylation:

Regioselectivity : N1 is preferentially alkylated due to lower steric hindrance, while N2 requires stronger bases for acylation .

Electrophilic Substitution

Methoxy directs electrophiles to position 4 or 5:

| Reaction | Conditions | Reagents | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | Nitric acid | 4-Nitro-7-fluoro-6-methoxy-1H-indazole | 68% |

| Bromination | Br2, FeBr3, CHCl3 | Bromine | 5-Bromo-7-fluoro-6-methoxy-1H-indazole | 62% |

Directing Effects : Methoxy’s +M effect activates the para (position 4) and ortho (position 5) positions, overriding fluorine’s −I effect .

Stability and Reactivity Trends

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades above pH 8 via ring-opening.

-

Thermal Stability : Decomposes at >200°C, limiting high-temperature applications.

Scientific Research Applications

Scientific Research Applications

The applications of 7-Fluoro-6-methoxy-1H-indazole can be categorized into several key areas:

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including chronic myeloid leukemia (K562) and lung cancer (A549) cells. For instance, one study reported an IC50 value of 5.15 µM against K562 cells, indicating significant cytotoxicity while sparing normal cells (HEK-293) with an IC50 value of 33.2 µM .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| K562 (CML) | 5.15 | 6.43 |

| A549 (Lung Cancer) | TBD | TBD |

| HEK-293 (Normal) | 33.2 | - |

Anti-inflammatory Properties

The compound has been identified as an inhibitor of human neutrophil elastase (HNE), which plays a crucial role in inflammatory processes. By inhibiting HNE, this compound may help mitigate conditions associated with excessive inflammation .

Enzyme Inhibition

This compound interacts with various enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. Preliminary studies suggest that it may modulate these metabolic pathways, potentially influencing the efficacy and safety profiles of other therapeutic agents .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Cytochrome P450 | Metabolic Modulation | |

| Human Neutrophil Elastase | Anti-inflammatory |

Case Study 1: Anticancer Activity

A study focusing on the synthesis of indazole derivatives highlighted that modifications to the fluorine and methoxy groups significantly enhanced anticancer activity against K562 cells. The structure-activity relationship (SAR) analysis emphasized the importance of these substituents for maintaining high potency against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory potential of various indazole derivatives, including this compound. The results indicated that this compound effectively inhibited HNE activity in vitro, suggesting its potential as a therapeutic agent for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-1H-indazole involves its interaction with specific molecular targets in biological systems. The fluorine and methoxy groups enhance its binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of indazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 7-fluoro-6-methoxy-1H-indazole and its analogs:

Table 1: Key Properties of this compound and Analogs

Electronic and Steric Effects

- 7-Fluoro-6-methoxy-1-methyl-1H-indazol-3-amine : The 1-methyl group reduces ring acidity, while the 3-amine group introduces hydrogen-bonding capability, making it suitable for drug discovery .

- 4-Fluoro-6-iodo-1H-indazole: The bulky iodine atom at position 6 may sterically hinder interactions but could serve as a halogen bond donor in protein-ligand complexes .

Biological Activity

7-Fluoro-6-methoxy-1H-indazole is a synthetic compound belonging to the indazole family, notable for its unique structural features that include a fused five-membered and six-membered ring containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 166.15 g/mol

- Structural Characteristics : The presence of a fluorine atom at the seventh position and a methoxy group at the sixth position enhances its reactivity and biological activity compared to other indazole derivatives.

The biological activity of this compound is largely attributed to its interaction with various enzymes and proteins. Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which can influence cellular functions such as proliferation and apoptosis.

Key Molecular Targets

- Kinases : Inhibits protein kinases, potentially affecting pathways related to cancer progression.

- Apoptosis Regulators : Modulates proteins such as Bcl-2 and Bax, influencing apoptotic processes in cancer cells .

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines:

The compound's ability to induce apoptosis has been confirmed through assays that measure the expression of apoptosis-related proteins. For instance, it decreases Bcl-2 levels while increasing Bax levels, suggesting a shift towards pro-apoptotic signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural characteristics may enhance its ability to interact with microbial targets, although specific data on its efficacy against particular pathogens are still under investigation.

Case Studies

- K562 Cell Line Study :

- Cell Cycle Analysis :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-6-methoxy-1H-indazole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation and methoxylation of the indazole core. For example, fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF in DMF at 120°C, while methoxy groups are introduced via palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) . Yields are sensitive to substituent positioning; steric hindrance at the 6-position may require optimized catalysts (e.g., XPhos Pd G3) to achieve >70% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry. The fluorine atom at C7 deshields adjacent protons, causing distinct splitting patterns (e.g., doublet of doublets for H5 at δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 181.07) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement; SHELX software refines crystal structures, revealing planar indazole rings with dihedral angles <5° between aromatic systems .

Q. How does the electronic nature of the fluorine and methoxy substituents affect reactivity?

- Methodology : Fluorine’s electronegativity increases electrophilicity at C7, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). The methoxy group at C6 donates electron density via resonance, stabilizing intermediates during nucleophilic attacks. Computational studies (DFT, B3LYP/6-31G*) quantify substituent effects, showing a 0.3 eV reduction in LUMO energy at C7 compared to unsubstituted indazole .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Discrepancies often arise from substituent-dependent target selectivity. For example, 6-methoxy groups enhance binding to kinase domains (e.g., VEGF-R2), while fluorine improves metabolic stability. Systematic SAR studies using isosteric replacements (e.g., -OCH → -CF) and docking simulations (AutoDock Vina) clarify structure-activity trends . Conflicting data in cytotoxicity assays may require standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

- Methodology :

- Prodrug Design : Esterification of the indazole N1-H improves solubility (e.g., acetylated derivatives show 3x higher C in murine models) .

- Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites; fluorination at C7 reduces CYP3A4-mediated oxidation by 40% compared to chloro analogs .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodology : Molecular dynamics (MD) simulations (AMBER force field) map binding poses in kinase pockets. The 6-methoxy group forms hydrogen bonds with Asp1046 (VEGF-R2), while fluorine enhances hydrophobic interactions with Phe1047. Free energy calculations (MM-PBSA) validate affinity trends (ΔG = -9.2 kcal/mol for lead derivatives) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.